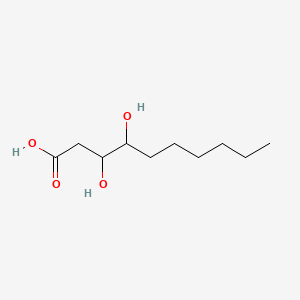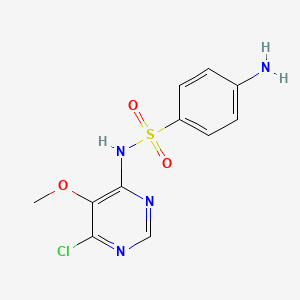
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide is a chemical compound belonging to the sulfonamide class It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a pyrimidine ring containing chlorine and methoxy groups
作用機序
Target of Action
The compound 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and survival .
Mode of Action
The compound acts by inhibiting the enzyme dihydropteroate synthase , which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By blocking this enzyme, the compound prevents the production of folic acid, thereby inhibiting bacterial growth.
生化学分析
Biochemical Properties
The biochemical properties of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide are characterized by its interactions with various enzymes, proteins, and other biomolecules . The sulfur atom in the compound is bonded in a distorted tetrahedral geometry, by two oxygen atoms, a carbon atom of the benzene ring, and an amino nitrogen atom . This structure allows it to form intermolecular hydrogen bonds with other molecules, linking them into a three-dimensional extended network .
Molecular Mechanism
Its ability to form hydrogen bonds suggests that it may interact with biomolecules in a way that influences their function This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 6-chloro-5-methoxypyrimidine with suitable reagents under controlled conditions.
Sulfonation: The benzene ring is sulfonated using reagents like sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The sulfonated benzene ring is then coupled with the pyrimidine derivative through a nucleophilic substitution reaction, often facilitated by catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Utilizing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, primary or secondary amines; reactions often require heating and the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure but different substituents on the pyrimidine ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring but lacking the chloro and methoxy groups.
Sulfadoxine: Similar in structure but with different substituents, used in combination with pyrimethamine for malaria treatment.
Uniqueness
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its unique structure allows for targeted interactions with specific enzymes and pathways, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3S/c1-19-9-10(12)14-6-15-11(9)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFRVYMZSANDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697767 |
Source


|
| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-23-5 |
Source


|
| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the three-dimensional arrangement of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide molecules in its crystal structure?
A1: In the crystal structure, pairs of this compound molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric R 2 2(8) ring motifs []. These motifs are further connected into a three-dimensional network through additional N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
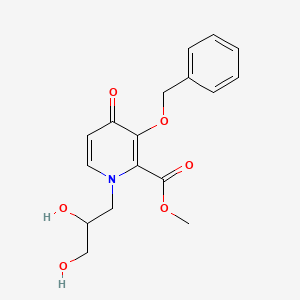

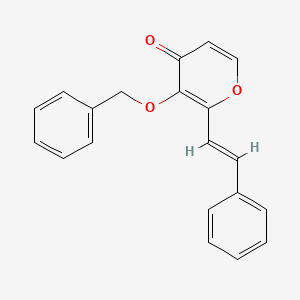
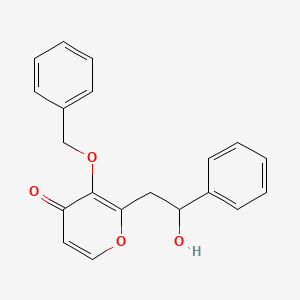
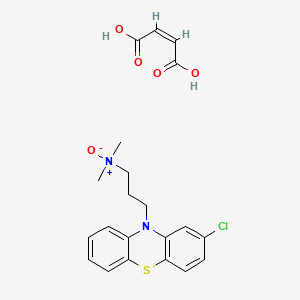
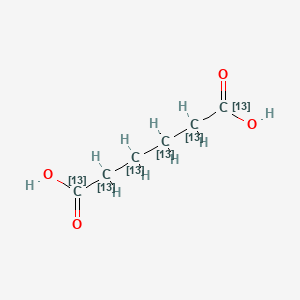
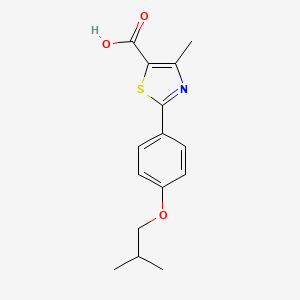
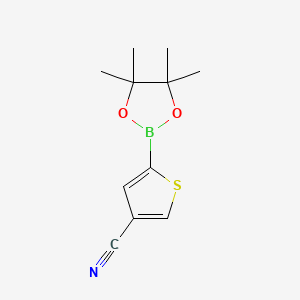
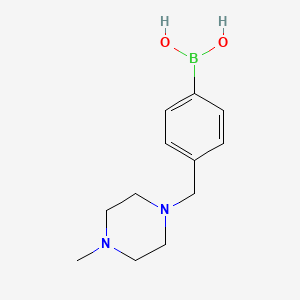
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 3-methylene-, formate (9CI)](/img/new.no-structure.jpg)
